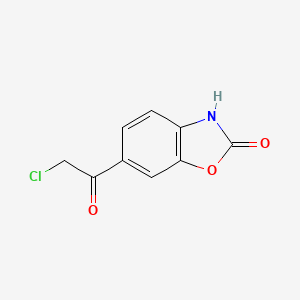

6-Chloroacetyl-2-benzoxazolinone

Description

Contextualization within Benzoxazolinone Chemistry and Biological Relevance

The benzoxazolone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. nih.gov Benzoxazolinone derivatives have shown a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.comjocpr.com The presence of both lipophilic and hydrophilic parts within its structure, along with the potential for chemical modification at multiple sites, makes the benzoxazolone nucleus an attractive starting point for drug design. nih.gov

6-Chloroacetyl-2-benzoxazolinone, as a derivative, inherits these promising characteristics. The introduction of a chloroacetyl group at the 6-position further enhances its reactivity, allowing for the synthesis of a new generation of compounds with tailored biological functions. chemimpex.com

Overview of Key Research Areas for this compound

The primary research applications of this compound are concentrated in pharmaceutical development and agricultural chemistry.

Pharmaceutical Research:

In the pharmaceutical arena, this compound is a key intermediate in the synthesis of novel therapeutic agents. Its reactive nature allows for its use in creating a variety of derivatives with potential medicinal applications. chemimpex.com Research has particularly focused on its role in developing:

Cholinesterase Inhibitors: Derivatives of this compound have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. ingentaconnect.com Some of these synthesized compounds have demonstrated inhibitory activity comparable to or even stronger than standard drugs like tacrine (B349632) and donepezil (B133215). ingentaconnect.com

Antibacterial Agents: New series of benzoxazolinone derivatives linked to hydrazones and azoles have been synthesized and assessed for their antibacterial properties against various Gram-positive and Gram-negative bacteria. mdpi.comktu.edu Some of these compounds have shown significant antibacterial activity against strains like Escherichia coli and Bacillus subtilis. mdpi.comktu.edu

Anticancer Agents: The benzoxazole (B165842) structure is a component of many compounds being investigated for their anti-proliferative activities. nih.gov Derivatives are being studied for their potential to inhibit enzymes like VEGFR-2, which is crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth. nih.gov

Anti-inflammatory and Analgesic Agents: The benzoxazolone framework is known to be a source of compounds with anti-inflammatory and analgesic properties. nih.govjocpr.com The chloroacetyl group in this compound provides a reactive site for creating new derivatives with potentially enhanced activities in this area. chemimpex.com

Agricultural Chemistry:

In the field of agricultural science, this compound is utilized in the development of new agrochemicals. chemimpex.com Its derivatives have been investigated for their potential as:

Herbicides: Substituted benzoxazolinones have demonstrated herbicidal activity. e3s-conferences.org

Insecticides and Fungicides: The benzoxazolone structure is a known component in certain insecticides and fungicides. e3s-conferences.orgnih.gov For instance, 6-chloro-2-benzoxazolinone (B25022) is a precursor in the synthesis of some of these agricultural chemicals. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one nih.gov |

| Molecular Formula | C₉H₆ClNO₃ nih.gov |

| Molecular Weight | 211.60 g/mol nih.gov |

| InChIKey | KOOWFDRPKXUCRF-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)CCl)OC(=O)N2 nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOWFDRPKXUCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203400 | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54903-10-5 | |

| Record name | 6-(Chloroacetyl)-2-benzoxazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 6 Chloroacetyl 2 Benzoxazolinone

Established Synthetic Pathways for 6-Chloroacetyl-2-benzoxazolinone

The synthesis of this compound is primarily achieved through a two-step process: the formation of the 2-benzoxazolinone (B145934) core, followed by the introduction of the chloroacetyl group onto the benzene (B151609) ring.

Condensation Reactions with Amines

The synthesis of the core 2-benzoxazolinone ring system is typically accomplished through the cyclization of 2-aminophenol (B121084) derivatives with reagents like phosgene, urea, or ethyl chloroformate. The direct synthesis of this compound via condensation reactions involving amines is not a standard established pathway. Rather, condensation reactions with amines are a crucial strategy for the derivatization of the chloroacetyl group in this compound, a topic explored in section 2.3.1.

Acetylation using Chloroacetyl Chloride

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. organic-chemistry.org This electrophilic aromatic substitution reaction uses chloroacetyl chloride as the acylating agent. Research indicates that the direct acylation of the 2(3H)-benzoxazolone scaffold is regioselective, consistently yielding the 6-acyl derivative. researchgate.net

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. google.com The catalyst activates the chloroacetyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the benzoxazolinone, preferentially at the para-position to the ring oxygen, which is the 6-position. The resulting product is deactivated towards further substitution, which prevents polyacylation and leads to a monoacylated product in good yield. organic-chemistry.org

Typical Reaction Conditions for Friedel-Crafts Acylation:

Substrate: 2(3H)-Benzoxazolone

Reagent: Chloroacetyl Chloride

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

Solvent: Carbon Disulfide, Nitromethane, or Sulfolane

Temperature: The reaction is often run at controlled temperatures, for instance, adding reagents at 35°C and then warming to 40-70°C to complete the reaction. google.com

Green Chemistry Approaches in Synthesis

In response to the environmental impact of traditional chemical processes, greener alternatives for the Friedel-Crafts acylation have been developed. These methods aim to replace hazardous catalysts and solvents with more environmentally benign options.

One significant approach involves the use of solid acid catalysts. For instance, Fe-modified montmorillonite (B579905) K10 clay has been successfully used as a catalyst for the chloroacetylation of aromatic compounds. This heterogeneous catalyst can be easily separated from the reaction mixture and potentially recycled, reducing waste. Other explorations in green Friedel-Crafts acylations include using zinc oxide (ZnO) as a catalyst or conducting the reaction on a graphite (B72142) surface with methanesulfonic acid, which minimizes the use of harsh Lewis acids. organic-chemistry.org Another green strategy employs Brønsted acidic ionic liquid gels as efficient and recyclable heterogeneous catalysts for related condensation and cyclization reactions that form benzoxazole (B165842) cores. acs.org

Derivatization Strategies of this compound

The presence of a reactive chloroacetyl group makes this compound a valuable starting material for creating a diverse library of derivative compounds. nih.gov The primary sites for derivatization are the active methylene (B1212753) group and the carbonyl carbon of the chloroacetyl moiety, as well as the nitrogen atom of the oxazolone (B7731731) ring.

Synthesis of Substituted 2-Benzoxazolinone Derivatives

The electrophilic carbon attached to the chlorine atom and the carbonyl carbon are prime targets for nucleophilic attack, leading to a wide array of substituted derivatives.

Reaction with Amines and Other Nucleophiles: The chlorine atom can be readily displaced by various nucleophiles. For example, reaction with primary or secondary amines leads to the formation of aminoacetyl derivatives. Reaction with thioglycolic acid can lead to the formation of 4-thiazolidinones. mdpi.com

Formation of Hydrazones: The carbonyl group of the acetyl moiety can undergo condensation reactions. A common derivatization involves reacting this compound with hydrazine (B178648) or substituted hydrazines to form hydrazone derivatives. mdpi.comrhhz.netnih.gov These hydrazones are versatile intermediates themselves and can be used to synthesize other heterocyclic systems like pyrazoles. researchgate.net

Interactive Table: Derivatization of the Chloroacetyl Group

| Reactant | Reagent Type | Product Type | Reference |

| Hydrazine Hydrate | Hydrazine | Hydrazone | nih.gov |

| Substituted Aldehydes (via Claisen-Schmidt) | Aldehyde | Chalcone | researchgate.net |

| Thioglycolic Acid | Thiol | 4-Thiazolidinone | mdpi.com |

| Primary/Secondary Amines | Amine | Aminoacetyl Derivative | mdpi.com |

Formation of N-Acyl-6-Chloro-2(3H)-Benzoxazolone Derivatives

While the chloroacetyl group is the most reactive site for many transformations, the nitrogen atom of the benzoxazolone ring can also be functionalized, typically through acylation. The reaction of a substituted 2(3H)-benzoxazolone with an acylating agent, such as chloroacetyl chloride, in the presence of a base can lead to the formation of an N-acyl derivative. nih.govekb.eg

For example, reacting a 2-(substituted)quinazolin-4(3H)-one with chloroacetyl chloride in a solvent like DMF results in the N-chloroacetylated product. nih.gov A similar reaction can be envisioned for this compound, which would result in a di-acylated product with acyl groups on both the benzene ring and the heterocyclic nitrogen. This allows for the introduction of a second, distinct functional group, further expanding the molecular complexity and potential applications of the scaffold.

Preparation of Benzoxazole-Benzamide Conjugates

The structure of this compound makes it an ideal starting material for the synthesis of benzoxazole-benzamide conjugates. These conjugates are a class of compounds investigated for various biological activities. The synthetic strategy hinges on the reactivity of the chloroacetyl group, which serves as an electrophilic site for nucleophilic substitution by an amine, leading to the formation of a stable amide bond.

The general methodology involves the reaction of this compound with a primary or secondary amine. This amine provides the "benzamide" portion of the final conjugate. The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a base. nih.gov The base, often an organic base like triethylamine (B128534) (TEA), acts as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct of the condensation reaction.

The process can be generalized as follows:

this compound and the desired amine are dissolved in a solvent.

A base, such as triethylamine, is added to the mixture to facilitate the reaction and neutralize the acid byproduct. nih.gov

The reaction mixture is stirred, often at room or elevated temperature, for a period sufficient to ensure completion of the reaction.

The resulting benzoxazole-benzamide conjugate is then isolated and purified using standard laboratory techniques like filtration, recrystallization, or chromatography.

This synthetic route is versatile, allowing for the creation of a diverse library of conjugate molecules by varying the amine component.

Table 1: Examples of Amine Reactants for Conjugate Synthesis

| Amine Reactant | Resulting Conjugate Substructure |

| Aniline | N-phenyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |

| Cyclohexylamine | N-cyclohexyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide |

Reaction Optimization and Yield Enhancement Studies

The efficient synthesis of this compound is crucial for its utility as a chemical intermediate. The primary synthesis typically involves the Friedel-Crafts acylation of 2-benzoxazolinone with chloroacetyl chloride. However, this reaction is prone to challenges that can lower the yield and purity of the desired product. Key challenges include the formation of regioisomers and di-acylated byproducts. google.com Consequently, significant research efforts are directed towards optimizing the reaction conditions to maximize the yield of the target compound.

Studies on related chlorination and acylation reactions of benzoxazole systems highlight several critical parameters that can be manipulated to enhance reaction outcomes. google.com

Temperature Control: Temperature is a critical factor. Performing the acylation at very low temperatures, for instance between -70 °C and 20 °C, has been shown to suppress the formation of unwanted side products in similar reactions. google.com This level of control helps to favor the desired mono-acylation at the 6-position over other possibilities.

Solvent Selection: The choice of solvent can significantly influence the reaction pathway and the solubility of reactants and intermediates. Protic organic solvents are sometimes employed in related chlorination reactions to achieve higher purity. google.com For Friedel-Crafts acylation, inert aprotic solvents like nitrobenzene (B124822) or carbon disulfide are traditionally used.

Catalyst and Stoichiometry: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is essential for the acylation to proceed. Optimizing the molar ratio of the catalyst relative to the 2-benzoxazolinone substrate is key to preventing over-reaction (di-acylation) or incomplete reaction. Careful control over the stoichiometry of the reactants ensures that the chloroacetyl chloride is consumed efficiently without leading to excess byproducts.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Focus of Optimization | Expected Outcome |

| Temperature | Lowering reaction temperature (e.g., -70 to 20 °C) | Increased purity, suppression of dichloro and other byproducts. google.com |

| Solvent | Use of specific protic or aprotic solvents | Improved selectivity and reaction rate. |

| Catalyst Load | Adjusting the molar equivalent of Lewis acid (e.g., AlCl₃) | Maximizing mono-acylation, minimizing di-acylation. |

| Reaction Time | Monitoring reaction progress | Ensuring complete conversion while preventing byproduct formation. |

Analytical Characterization Techniques in Synthetic Studies

The definitive identification and purity assessment of this compound synthesized in the laboratory rely on a suite of standard analytical techniques. These methods provide detailed information about the molecular structure and composition of the compound. nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Data from both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques are available. nih.gov Characteristic absorption bands would confirm the presence of the N-H group, the aromatic C-H bonds, the two distinct carbonyl (C=O) groups (one in the benzoxazolinone ring and one in the acetyl chain), and the C-Cl bond.

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound, confirming its elemental composition. The molecular formula C₉H₆ClNO₃ corresponds to a molecular weight of approximately 211.60 g/mol . nih.govsigmaaldrich.comsigmaaldrich.comscbt.com Mass spectrometry is also a critical tool for identifying metabolites of related benzoxazolinone structures in biological studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the molecule. ¹H NMR would show distinct signals for the protons on the aromatic ring, the N-H proton of the oxazolidinone ring, and the methylene (-CH₂-) protons of the chloroacetyl group. ¹³C NMR would provide complementary data on the carbon skeleton.

Melting Point Determination: The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range indicates a high degree of purity. The reported melting point for this compound is 270-274 °C. sigmaaldrich.comsigmaaldrich.com

Purity Assay: The purity of commercial batches of the compound is often reported as an assay percentage, with values of 97% being common. sigmaaldrich.comsigmaaldrich.com

Table 3: Summary of Analytical Data for this compound

| Technique | Property | Value / Observation | Reference(s) |

| Molecular Formula | - | C₉H₆ClNO₃ | nih.govsigmaaldrich.comcymitquimica.com |

| Molecular Weight | - | 211.60 g/mol | nih.govsigmaaldrich.comsigmaaldrich.comscbt.com |

| Melting Point | Physical Constant | 270-274 °C | sigmaaldrich.comsigmaaldrich.com |

| Assay | Purity | 97% | sigmaaldrich.comsigmaaldrich.com |

| IR Spectroscopy | Spectral Data | FTIR and ATR-IR spectra available | nih.gov |

| Raman Spectroscopy | Spectral Data | FT-Raman spectrum available | nih.gov |

Pharmacological and Biological Activities of 6 Chloroacetyl 2 Benzoxazolinone and Its Derivatives

Cholinesterase Inhibition Studies

Recent research has focused on the synthesis of various derivatives of the benzoxazole (B165842) scaffold to investigate their potential as cholinesterase inhibitors. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

A series of 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase. nih.gov These compounds are structurally related to 6-chloroacetyl-2-benzoxazolinone, featuring modifications at the 6-position of the benzoxazole core. One particularly potent derivative, compound 36 , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 12.62 nM against AChE. nih.gov This indicates a high degree of inhibitory activity against the enzyme responsible for the breakdown of acetylcholine in the brain. nih.gov

The design of these inhibitors often targets both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which can lead to enhanced inhibitory effects. nih.gov The interaction with these sites is crucial for preventing the hydrolysis of acetylcholine and thereby increasing its availability in the synaptic cleft. researchgate.net

Butyrylcholinesterase (BChE) Inhibitory Activity

The same series of 2-aryl-6-carboxamide benzoxazole derivatives was also tested for their inhibitory effects on butyrylcholinesterase. nih.gov BChE also plays a role in acetylcholine metabolism and its inhibition is considered a valuable therapeutic target in Alzheimer's disease, particularly in later stages. nih.gov Compound 36 exhibited an IC₅₀ value of 25.45 nM against BChE. nih.gov

Many of the synthesized benzothiazolone derivatives, a related class of compounds, have shown a higher inhibitory activity against BChE compared to AChE. mdpi.com This suggests that the broader benzoxazole and related heterocyclic scaffolds can be chemically modified to achieve selective inhibition of BChE.

Selectivity Profiles of Cholinesterase Inhibition

The selectivity of an inhibitor for AChE over BChE, or vice versa, is an important aspect of its therapeutic potential. While some derivatives show dual inhibition, others exhibit a preference for one enzyme over the other. For instance, in a study of benzothiazolone derivatives, most compounds were more potent inhibitors of BChE than AChE. mdpi.com

Compound 36 , with IC₅₀ values of 12.62 nM for AChE and 25.45 nM for BChE, is considered a potent dual inhibitor of both enzymes. nih.gov This dual-targeting approach may offer broader therapeutic benefits in the complex pathology of Alzheimer's disease.

Comparison with Standard Cholinesterase Inhibitors (e.g., Tacrine (B349632), Donepezil)

The inhibitory activities of the synthesized benzoxazole derivatives have been compared to standard drugs used in the treatment of Alzheimer's disease. For example, compound 36 demonstrated significantly greater potency than donepezil (B133215), a commonly prescribed cholinesterase inhibitor. Donepezil had IC₅₀ values of 69.3 nM for AChE and 63.0 nM for BChE in the same study. nih.gov

Another study on 2-aryl-6-carboxamide benzoxazole derivatives also used tacrine and donepezil as positive controls, confirming the potential for these new compounds to be more potent than existing therapies. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Compound 36 vs. Donepezil

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |

|---|---|---|

| Compound 36 | 12.62 | 25.45 |

| Donepezil | 69.3 | 63.0 |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of compound 36, a 2-aryl-6-carboxamide benzoxazole derivative, and the standard drug Donepezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Implications for Alzheimer's Disease Therapy

The development of potent and selective cholinesterase inhibitors from the benzoxazole scaffold holds significant promise for the treatment of Alzheimer's disease. By effectively increasing the levels of acetylcholine in the brain, these compounds can help to alleviate the cognitive and behavioral symptoms associated with the disease. researchgate.net

The ability of some derivatives to act as dual inhibitors of both AChE and BChE may provide a more comprehensive therapeutic effect. nih.gov Furthermore, the discovery of compounds with greater potency than existing drugs like donepezil suggests that further optimization of the benzoxazole structure could lead to the development of more effective anti-Alzheimer's agents. nih.govnih.gov

Phytotoxic and Allelopathic Properties

Benzoxazolinones, the core structure of this compound, are known to possess significant phytotoxic and allelopathic properties. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. proquest.comresearchgate.net

These compounds are naturally occurring in several agricultural crops, including wheat, rye, and maize, where they are stored as unstable glucosides. nih.gov Upon tissue damage, these glucosides are converted to their agluconic form and then spontaneously form benzoxazolinones. nih.gov These released compounds have been shown to suppress the growth and development of certain weeds and other plants. researchgate.net

Research has demonstrated that 3-alkylbenzoxazolinones and their halogenated derivatives exhibit herbicidal effects. e3s-conferences.org For instance, 2-methylthiobenzoxazole, a related derivative, has shown a high percentage of weed suppression. e3s-conferences.org The phytotoxicity of these compounds affects various physiological processes in target plants, including germination and growth. proquest.com The transformation of these compounds in the soil can sometimes lead to the formation of even more bioactive molecules. proquest.com This inherent biological activity makes the benzoxazolinone scaffold a subject of interest for the development of natural herbicides and for understanding plant-plant interactions in agricultural ecosystems. researchgate.netresearchgate.net

Antimicrobial Activity

Derivatives of 2-benzoxazolinone (B145934) have been a focus of research for their potential as antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi.

Numerous studies have synthesized and evaluated 2-benzoxazolinone derivatives for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comfabad.org.trresearchgate.net

In one study, a series of 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones were tested. While many compounds showed limited activity, certain derivatives exhibited notable effects against Enterococcus faecalis. fabad.org.tr Another study on new benzoxazolin-2-one derivatives linked to hydrazones and azoles found wide antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). mdpi.com The research identified Staphylococcus aureus as somewhat resistant and Salmonella enteritidis as the most resistant pathogen tested. mdpi.com

The antibacterial potential of the benzoxazolinone scaffold makes it a promising base for developing new drugs to combat various bacterial pathogens. mdpi.comktu.edu

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Benzoxazolinone Derivatives Against Various Bacteria

| Compound/Derivative Type | Bacterium | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Enterococcus faecalis | ATCC 29212 | 128 | fabad.org.tr |

| 2-Benzoxazolinone | Escherichia coli | ATCC 25922 | 4000 | researchgate.net |

| 2-Benzoxazolinone | Enterococcus faecalis | ATCC 29212 | 4000 | researchgate.net |

| 2-Benzoxazolinone | Staphylococcus aureus | ATCC 25923 | 2000 | researchgate.net |

| 2-Benzoxazolinone | Klebsiella pneumoniae | ATCC 700603 | 2000 | researchgate.net |

| Amide/Hydrazone/Azole Derivatives | Escherichia coli | (Not specified) | Active | mdpi.com |

| Amide/Hydrazone/Azole Derivatives | Bacillus subtilis | (Not specified) | Active | mdpi.com |

Note: This table presents data for various derivatives to illustrate the general activity of the chemical class, as specific data for this compound was not available in the cited sources.

The antifungal properties of benzoxazolinone derivatives are well-documented, with some showing significant potential. acs.orgnih.gov The substitution on the benzoxazolinone ring, particularly at the 6-position, has been shown to be critical for activity. A study on 6-substituted 2-benzoxazolinones found that antifungal activity against Candida albicans increased with the lipophilic character of the substituent. The 6-chloro derivative demonstrated significant activity in this series. acs.org

Similarly, a study on novel 1,4-benzoxazin-3-one derivatives (a related structure) containing a 6-Cl substituent exhibited better antifungal activity against several plant pathogenic fungi compared to other substitutions. nih.gov For example, a derivative with a 6-Cl substitution showed excellent activity against Gibberella zeae, Colletotrichum wilt, Pellicularia sasakii, and Phytophthora infestans. nih.gov The synthetic amide 2-chloro-N-phenylacetamide, which shares the chloroacetyl functional group, has also been identified as a promising antifungal agent against Aspergillus flavus and Candida species. nih.govscielo.br The mechanism of action is thought to involve binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br

Table 2: Antifungal Efficacy (EC₅₀) of a 6-Chloro-1,4-benzoxazin-3-one Derivative Against Plant Pathogens

| Pathogen | EC₅₀ (μg/mL) | Reference |

|---|---|---|

| Gibberella zeae | 23.17 | nih.gov |

| Colletotrichum wilt | 26.76 | nih.gov |

| Pellicularia sasakii | 26.66 | nih.gov |

| Phytophthora infestans | 15.37 | nih.gov |

Note: The data is for a related compound, 6-Chloro-1,4-benzoxazin-3-one derivative, illustrating the potential contribution of the 6-chloro substitution to antifungal activity.

Antiviral Activity (e.g., Human Cytomegalovirus, Varicella-Zoster Virus, HIV-1)

Research into the antiviral properties of benzoxazolinone derivatives has revealed specific activity against certain herpesviruses, while efficacy against retroviruses like HIV-1 appears limited.

An original series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives were synthesized and evaluated for their antiviral capabilities. nih.gov Several of these compounds demonstrated a selective inhibitory effect against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov Notably, their mechanism of action appears distinct from many standard antiviral drugs, as they showed similar activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV. nih.gov This suggests that their antiviral action is not dependent on activation by viral thymidine kinase. nih.gov Furthermore, these derivatives were found to be active against clinical isolates of HCMV that had developed resistance to ganciclovir. nih.gov

However, the spectrum of activity for these compounds was narrow. The studies showed that these specific 6-benzoyl-benzoxazolin-2-one derivatives had poor to no inhibitory activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and were notably not inhibitory against human immunodeficiency virus (HIV-1). nih.gov This indicates a specific therapeutic window, positioning these derivatives as potential leads for developing new drugs specifically targeting HCMV and VZV. nih.gov

Anticancer and Anti-proliferative Activity

The benzoxazolinone scaffold has been a foundation for the development of various derivatives with significant potential in oncology. These compounds have been evaluated for their ability to inhibit cancer cell growth, block key signaling pathways involved in tumor progression, and induce programmed cell death.

Evaluation against Cancer Cell Lines (e.g., MCF-7, HCT-116)

Derivatives of the benzoxazole core structure have been tested against multiple human cancer cell lines to determine their cytotoxic and anti-proliferative effects. In one study, a novel series of benzoxazole derivatives was assessed for its activity against the human breast cancer cell line (MCF-7) and the human liver cancer cell line (HepG2). nih.gov The results showed that all the synthesized compounds possessed high inhibitory activities against both cell lines, with IC₅₀ values ranging from 4.054 µM to 32.53 µM for MCF-7. nih.gov Another study identified a particularly potent benzoxazole derivative, 12l, which exhibited an IC₅₀ of 15.21 μM against MCF-7 cells. nih.gov While direct studies on this compound against the HCT-116 human colon carcinoma cell line are not detailed in the reviewed literature, the consistent and potent activity of its derivatives against cell lines like MCF-7 underscores the promise of this chemical class in anticancer research. nih.govnih.gov

Table 1: Cytotoxic Activity of Selected Benzoxazole Derivatives against MCF-7 Cell Line

| Compound | IC₅₀ (µM) against MCF-7 | Source |

|---|---|---|

| Series 1 Average | 4.054 - 32.53 | nih.gov |

| Compound 12l | 15.21 | nih.gov |

IC₅₀ (half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

VEGFR-2 Inhibitory Activity

A critical mechanism underlying the anticancer potential of benzoxazolinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govmdpi.com By blocking the VEGFR-2 signaling pathway, these compounds can effectively cut off the blood supply to tumors. mdpi.com

Several studies have focused on designing benzoxazole derivatives as specific VEGFR-2 inhibitors. nih.govnih.gov In one such study, a series of compounds were evaluated, and the most potent derivative, compound 12l, displayed a strong VEGFR-2 inhibitory effect with an IC₅₀ value of 97.38 nM, comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 48.16 nM). nih.gov Another investigation identified compound 14o as the most potent inhibitor, which reduced VEGFR-2 protein concentration to 586.3 pg/ml, an effect also comparable to sorafenib (547.8 pg/ml). nih.gov The correlation between cytotoxicity and VEGFR-2 inhibition suggests that this is a primary mechanism for the anticancer action of these compounds. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | VEGFR-2 Inhibition (IC₅₀ nM) | VEGFR-2 Protein Concentration (pg/ml) | Source |

|---|---|---|---|

| 12d | 194.6 | - | nih.gov |

| 12i | 155 | - | nih.gov |

| 12l | 97.38 | - | nih.gov |

| 14o | - | 586.3 | nih.gov |

| 14l | - | 636.2 | nih.gov |

| 14b | - | 705.7 | nih.gov |

| Sorafenib (Control) | 48.16 | 547.8 | nih.govnih.gov |

Induction of Apoptosis

Beyond inhibiting proliferation, a key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in tumor cells. Research has confirmed that benzoxazole derivatives can trigger this process. For instance, compound 12l, a potent VEGFR-2 inhibitor, was found to induce apoptosis in HepG2 cells by 35.13%. nih.gov This pro-apoptotic effect was associated with a significant increase in the levels of caspase-3 (a key executioner of apoptosis) by 2.98-fold and the pro-apoptotic protein BAX by 3.40-fold, alongside a reduction in the anti-apoptotic protein Bcl-2. nih.gov

Similarly, another derivative, compound 14b, was shown to induce apoptosis in 16.52% of treated HepG2 cells, compared to just 0.67% in control cells. nih.gov This was supported by a 4.8-fold increase in caspase-3 levels, confirming the activation of the apoptotic pathway. nih.gov

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. The ability to halt the cell cycle is another important anticancer mechanism. Flow cytometry analysis has been used to study the effects of benzoxazole derivatives on cell cycle progression.

One benzoxazole derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi leukemia and lymphoma cells. nih.gov Another potent derivative, compound 14b, was shown to arrest the growth of HepG2 liver cancer cells primarily at the Pre-G1 phase, with the percentage of arrested cells increasing from 1.49% in control cells to 24.59% in treated cells. nih.gov A different study also found that its most promising derivative could arrest HepG2 cell growth at the Pre-G1 and G1 phases. nih.gov This demonstrates that these compounds can effectively interfere with the cell division process, preventing the proliferation of cancer cells.

Table 3: Effect of Benzoxazole Derivatives on Cell Cycle Phases

| Compound | Cell Line | Affected Phase | % of Cells in Arrested Phase (Treated vs. Control) | Source |

|---|---|---|---|---|

| K313 | Nalm-6, Daudi | G0/G1 | Moderate Arrest | nih.gov |

| 14b | HepG2 | Pre-G1 | 24.59% vs. 1.49% | nih.gov |

| 12l | HepG2 | Pre-G1, G1 | - | nih.gov |

Analgesic and Anti-inflammatory Activities

In addition to their antiviral and anticancer properties, derivatives of 6-acyl-2-benzoxazolinone have been recognized for their significant analgesic and anti-inflammatory activities. nih.govresearchgate.net

In one study, a series of new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives were synthesized and screened for these properties. All eight compounds synthesized demonstrated high analgesic activities. nih.gov Further investigation into their anti-inflammatory effects showed that several of the compounds were potent inhibitors of paw edema induced by both carrageenan and arachidonic acid. nih.gov The mechanism for this anti-inflammatory action was linked to a significant reduction in Prostaglandin E2 (PGE2) levels in the edema fluid of treated mice. nih.gov

Another study focused on synthesizing 6-acyl-2-benzoxazolinone derivatives with acetic acid and propanoic acid side chains. researchgate.netnih.gov The in vivo screening confirmed both analgesic and anti-inflammatory activities. researchgate.net Generally, derivatives with a propanoic acid side chain were found to have higher activities, suggesting that this structural feature could be a key component in developing more potent analgesic and anti-inflammatory candidates from the benzoxazolinone class. researchgate.netnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Acyl-2-benzoxazolinone |

| 6-Benzoyl-benzoxazolin-2-one |

| 6-Benzoyl-benzothiazolin-2-one |

| Ganciclovir |

| Sorafenib |

| Prostaglandin E2 |

| Acetylsalicylic acid |

| BAX |

| Bcl-2 |

Histone Methyllysine Reader Protein Inhibition (CDYL)

The core of the study focused on the inhibition of the CDYL protein, a component of repressive chromatin complexes. CDYL recognizes and binds to specific methylated lysine (B10760008) residues on histones, namely H3K9me3, H3K27me2, and H3K27me3, thereby contributing to the maintenance of a repressive chromatin state and silencing gene expression.

The research team utilized molecular docking and dynamic simulations to model the binding of modified peptidomimetics to the chromodomain of CDYL. This computational analysis facilitated the virtual screening of a chemical library, leading to the identification of initial hit compounds. Subsequent synthesis and biological testing of benzo[d]oxazol-2(3H)-one analogs allowed for a detailed exploration of their inhibitory activity against CDYL.

One of the most promising compounds to emerge from this research is D03 , which demonstrated a dissociation constant (KD) of 0.5 μM. sci-hub.se This indicates a high binding affinity for the CDYL protein. Furthermore, D03 exhibited excellent selectivity for CDYL over other chromodomain-containing proteins. The selectivity was more than 140-fold higher for CDYL compared to CDYL2 and over 32-fold higher compared to CBX7. No binding was observed for CDY1. sci-hub.se

Experimental evidence confirmed that D03 engages with endogenous CDYL within cells in a dose-dependent manner. This interaction effectively disrupts the recruitment of CDYL to chromatin, leading to the transcriptional derepression of its target genes. sci-hub.se

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The systematic modification of the benzo[d]oxazol-2(3H)-one scaffold provided critical insights into the structural requirements for potent and selective CDYL inhibition. The structure-activity relationship (SAR) studies were instrumental in optimizing the initial hits into more potent inhibitors like D03.

The core benzo[d]oxazol-2(3H)-one structure was identified as a key pharmacophore for interacting with the CDYL chromodomain. The study involved the synthesis and evaluation of 43 derivatives, where various substituents were introduced at different positions of the benzoxazolone ring system. The binding affinities of these derivatives were determined using surface plasmon resonance (SPR), with KD values for the initial hits ranging from 5.4 μM to 271.1 μM. sci-hub.se

The detailed SAR analysis, derived from the screening of these 43 compounds, guided the rational design of inhibitors with improved potency. The culmination of this effort was the identification of compound D03, which embodies the optimal structural features for high-affinity and selective binding to the CDYL chromodomain. The specific substitutions and their impact on activity, as detailed in the full study, pave the way for the future design of even more potent and specific CDYL inhibitors.

The following table summarizes the key compound and its biological activity:

| Compound | Target Protein | Dissociation Constant (KD) |

| D03 | CDYL | 0.5 μM |

This pioneering work not only delivers the first class of selective small-molecule inhibitors for CDYL but also provides a valuable chemical probe to further investigate the complex roles of this epigenetic reader in health and disease.

Mechanistic Investigations and Molecular Interactions

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition studies are fundamental in elucidating the mechanism by which a compound exerts its biological effect. For 6-chloroacetyl-2-benzoxazolinone, research has focused on its interaction with specific hydrolases.

CbaA Hydrolase:

A notable investigation has been conducted on the enzymatic degradation of the related compound 6-chloro-2-benzoxazolinone (B25022) (CDHB) by a novel metal-dependent hydrolase, CbaA, isolated from Pigmentiphaga sp. strain DL-8. This enzyme is capable of hydrolyzing CDHB to 2-amino-5-chlorophenol (B1209517). The study determined the kinetic parameters of purified CbaA with CDHB, providing valuable insight into the enzyme's efficiency and substrate affinity.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |

| CbaA Hydrolase | 6-Chloro-2-benzoxazolinone (CDHB) | 0.29 | 8,500 | researchgate.net |

While this study provides specific kinetic data for the hydrolysis of a closely related benzoxazolinone derivative, specific data regarding the inhibition kinetics of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not available in the reviewed literature. However, the general importance of AChE and BChE as targets for various inhibitors is well-established in the context of neurodegenerative diseases. nih.govnih.govnih.govmdpi.comresearchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netvisionpublisher.infonih.govnih.gov This method is instrumental in drug design for understanding ligand-protein interactions.

While no specific molecular docking studies have been published for this compound with DNA gyrase, AChE, VEGFR-2, or CDYL, the general principles of ligand interaction with these targets are well-documented for other compounds.

DNA Gyrase: This bacterial enzyme is a common target for antibiotics. researchgate.netmdpi.com Docking studies with other inhibitors have revealed key interactions within the ATP-binding site of the GyrB subunit, often involving hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.netmdpi.com

Acetylcholinesterase (AChE): Inhibitors of AChE are crucial for the management of Alzheimer's disease. Docking studies of various inhibitors have identified key interactions within the active site gorge, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govddg-pharmfac.netnih.gov

VEGFR-2: Vascular endothelial growth factor receptor-2 is a key target in cancer therapy due to its role in angiogenesis. Docking studies with inhibitors have elucidated binding modes within the ATP-binding pocket of the kinase domain, highlighting critical hydrogen bond and hydrophobic interactions. nih.govnih.gov

CDYL: Chromodomain Y-like protein (CDYL) is involved in transcriptional regulation and has been explored as a potential drug target. Molecular docking would be a valuable tool to explore the binding of potential ligands to the chromodomain of CDYL.

The prediction of binding modes and affinities is a primary outcome of molecular docking simulations. These predictions are crucial for ranking potential drug candidates and guiding lead optimization. The binding affinity is often expressed as a docking score, with lower scores generally indicating a more favorable interaction. The binding mode reveals the specific orientation of the ligand within the active site and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.govresearchgate.netnih.govnih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A theoretical study on the acylation of 2-benzoxazolinone (B145934), a parent compound to this compound, utilized DFT calculations at the B3LYP/6-31G** level of theory to understand the regioselectivity of the reaction. researchgate.net Such calculations can provide insights into the optimized geometry, electronic properties, and reactivity of a molecule. nih.govresearchgate.net While a specific DFT study for this compound was not found, the principles from related studies are applicable. nih.govresearchgate.netnih.govresearchgate.netnih.gov

Frontier molecular orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netnih.govresearchgate.net

In the DFT study of 2-benzoxazolinone acylation, FMO analysis was used to predict that the 6-regioisomer would be the favorable product, which was consistent with experimental results. researchgate.net A similar analysis for this compound would be valuable in understanding its electrophilic and nucleophilic sites and predicting its reactivity in various chemical and biological interactions.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MESP) is a fundamental tool in computational chemistry for understanding and predicting the reactive behavior of molecules. It illustrates the net electrostatic effect of a molecule's total charge distribution (electrons and nuclei), providing a visual guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MESP, V(r), is calculated at a point 'r' in the space surrounding a molecule and is a reliable indicator of non-covalent interactions and the initial sites of electrophilic attack.

The MESP map is typically visualized by plotting the electrostatic potential on the molecule's van der Waals surface. Color-coding is used to represent different potential values:

Red: Regions of the most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack and hydrogen bond acceptance.

Blue: Regions of the most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For This compound , a detailed MESP analysis would highlight several key reactive features based on its structure:

Benzoxazolinone Ring System: The oxygen and nitrogen atoms within the heterocyclic ring are electronegative and would be surrounded by regions of negative potential (red/yellow), particularly the carbonyl oxygen of the lactam group. This makes them potential sites for hydrogen bonding.

Chloroacetyl Group: The carbonyl oxygen of the acetyl group is a strong electron-withdrawing group and will exhibit a highly negative potential, making it a primary site for interactions with electrophiles or hydrogen bond donors. The presence of the adjacent chlorine atom, which is also highly electronegative, further enhances the electrophilic character of the carbonyl carbon and the alpha-carbon.

Aromatic Ring: The benzene (B151609) ring itself will show a characteristic MESP, with a negative potential region (π-electron cloud) above and below the plane of the ring, which can be involved in π-stacking interactions.

The MESP analysis for this molecule would be crucial in predicting its interaction with biological targets. For instance, the negative potential regions on the carbonyl oxygens could form hydrogen bonds with amino acid residues (like lysine (B10760008) or arginine) in an enzyme's active site. Conversely, the positive potential regions could interact with negatively charged residues such as aspartate or glutamate.

In Vitro and In Vivo Pharmacological Models

While specific pharmacological studies on this compound are not extensively documented, as it is primarily known as a synthetic intermediate chemimpex.com, the 2-benzoxazolinone scaffold is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated in various pharmacological models, demonstrating a wide range of biological activities.

In Vitro Models:

Research into 2-benzoxazolinone derivatives has utilized several in vitro models to elucidate their mechanism of action and therapeutic potential.

Enzyme Inhibition Assays: A significant number of studies focus on the enzyme inhibitory properties of this class of compounds.

Aldose Reductase (ALR2) Inhibition: In a study targeting diabetic complications, various 2-benzoxazolinone derivatives were synthesized and evaluated for their ability to inhibit human recombinant aldose reductase (ALR2). Several derivatives showed potent inhibitory activity, which is crucial for preventing the accumulation of sorbitol that leads to diabetic neuropathy and retinopathy. nih.gov

HIV-1 Nucleocapsid (NC) Protein Inhibition: The 2-benzoxazolinone moiety has been identified as a suitable pharmacophore for inhibiting the HIV-1 NC protein. In vitro binding experiments confirmed that these compounds establish non-covalent interactions with the protein's hydrophobic pocket, thereby suppressing its nucleic acid chaperone activity without causing the ejection of zinc from the zinc finger domains. nih.gov

Antioxidant and Anti-glycation Assays: In the context of diabetic complications, 2-benzoxazolinone derivatives were also assessed for their ability to inhibit the formation of advanced glycation end products (AGEs) and to scavenge free radicals. nih.gov

Antibacterial Susceptibility Testing: The antibacterial potential of novel 2-benzoxazolinone derivatives has been tested against a panel of pathogenic bacteria. These studies typically involve determining the minimum inhibitory concentration (MIC) against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella enteritidis) strains. The results have shown that some derivatives possess moderate to good antibacterial activity. mdpi.com

In Vivo Models:

No specific in vivo pharmacological models for this compound have been detailed in the available literature. However, related benzoxazolinone derivatives have been subjected to in vivo testing to confirm the activities observed in vitro. For example, derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids have been evaluated for their analgesic and anti-inflammatory activities in animal models, such as the p-benzoquinone-induced writhing test and the carrageenan-induced hind paw edema model in rodents. These studies have demonstrated that certain amide derivatives possess potent analgesic and anti-inflammatory effects with reduced gastrointestinal side effects compared to their carboxylic acid precursors.

Interactive Data Table: Pharmacological Activities of 2-Benzoxazolinone Derivatives

| Compound Class | Target/Model | Activity Observed | Reference |

| 2-Benzoxazolinone Derivatives | Aldose Reductase (ALR2) | Potent enzyme inhibition | nih.gov |

| 2-Benzoxazolinone Derivatives | HIV-1 Nucleocapsid (NC) Protein | Inhibition of chaperone activity | nih.gov |

| 2-Benzoxazolinone Derivatives | Advanced Glycation End products (AGEs) | Inhibition of AGEs formation | nih.gov |

| 2-Benzoxazolinone Derivatives | Gram-positive & Gram-negative bacteria | Moderate to good antibacterial potential | mdpi.com |

| Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids | p-Benzoquinone-induced writhing (mouse) | Potent analgesic activity | |

| Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids | Carrageenan-induced paw edema (rat) | Potent anti-inflammatory activity |

Bioremediation and Environmental Impact

Microbial Degradation Pathways of 6-Chloroacetyl-2-benzoxazolinone

The biodegradation of this compound has been notably studied in the bacterial strain Pigmentiphaga sp. DL-8. nih.gov This bacterium is capable of utilizing the compound as a carbon source for its growth, breaking it down into less complex molecules. nih.gov The primary metabolic process involved is a hydrolysis reaction that cleaves the heterocyclic ring of the this compound molecule. nih.gov

The key enzyme responsible for the initial breakdown of this compound in Pigmentiphaga sp. DL-8 is a novel metal-dependent hydrolase identified as CbaA. nih.gov This enzyme, which stands for 6-Chloro-2-benzoxazolinone (B25022) (CDHB) hydrolase, is constitutively expressed in the bacterium. nih.gov

Research has demonstrated that CbaA is highly efficient in its catalytic action. nih.gov The enzyme was purified and characterized, revealing optimal activity at a pH of 9.0 and a temperature of 55°C. nih.gov The functionality of CbaA is dependent on the presence of metal ions; the inactive, metal-free enzyme can be reactivated by several divalent cations, including Mg²⁺, Ni²⁺, Ca²⁺, and Zn²⁺. nih.gov Genetic studies confirmed the critical role of the cbaA gene. When this gene was mutated in Pigmentiphaga sp. DL-8, the resulting strain lost its ability to degrade this compound. nih.govnih.gov Conversely, when the cbaA gene was cloned and expressed in Escherichia coli, the recombinant E. coli gained the ability to transform the compound. nih.gov

Table 1: Biochemical Properties of CDHB Hydrolase (CbaA) from Pigmentiphaga sp. DL-8

| Parameter | Value | Reference |

| Specific Activity | 5,900 U · mg protein⁻¹ | nih.govnih.gov |

| Kₘ (for CDHB) | 0.29 mM | nih.govnih.gov |

| k꜀ₐₜ | 8,500 s⁻¹ | nih.govnih.gov |

| Optimal pH | 9.0 | nih.gov |

| Optimal Temperature | 55°C | nih.gov |

| Reactivating Metal Ions | Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺ | nih.gov |

The enzymatic hydrolysis of this compound by CbaA yields a primary metabolite, 2-amino-5-chlorophenol (B1209517) (2A5CP). nih.govnih.gov The transformation of this compound to 2-amino-5-chlorophenol was confirmed through High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis. nih.gov The Pigmentiphaga sp. DL-8 strain is not only capable of producing this metabolite but can subsequently utilize 2-amino-5-chlorophenol as a carbon source, indicating a complete degradation pathway. nih.gov The mutant strain, which lacked the functional CbaA enzyme, could not produce 2-amino-5-chlorophenol from this compound but was still able to grow if provided with 2-amino-5-chlorophenol directly. nih.gov This finding further solidifies the metabolic sequence of this degradation pathway. nih.gov

Environmental Applications of Biodegradation Research

The identification of the Pigmentiphaga sp. DL-8 strain and its specific enzyme, CbaA, has significant implications for environmental bioremediation. nih.gov Benzoxazolinone derivatives, including this compound, are used in industrial synthesis, and their presence in the environment can be a concern. nih.gov The discovery of microorganisms and specific genes that can effectively degrade these compounds provides valuable resources for developing bioremediation technologies. nih.gov Such biological systems could be harnessed to treat industrial wastewater or contaminated soil, offering a potentially cost-effective and environmentally sound alternative to traditional chemical or physical remediation methods. nih.gov This research opens the door for creating targeted enzymatic or microbial solutions for pollution caused by this class of compounds. nih.gov

Future Directions and Research Gaps

Exploration of Additional Biological Targets

While 6-Chloroacetyl-2-benzoxazolinone and its derivatives have shown promise as anti-inflammatory, antimicrobial, and herbicidal agents, there is a vast, unexplored landscape of potential biological targets. chemimpex.comacs.org Future research will likely focus on screening this compound against a wider array of enzymes, receptors, and signaling pathways implicated in various diseases. For instance, its potential as a cholinesterase inhibitor for Alzheimer's disease therapy is an active area of investigation. researchgate.net Researchers are synthesizing new derivatives by condensing this compound with substituted piperidines to evaluate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net

Furthermore, its recognized herbicidal properties, particularly the inhibition of seed germination and radicle growth in parasitic weeds like Orobanche crenata and Cuscuta campestris, open avenues for identifying novel molecular targets in plants. acs.orgresearchgate.netresearchgate.net Understanding the precise mechanisms by which it exerts these effects could lead to the development of more selective and effective herbicides. nih.gov

Advanced Computational Modeling and Drug Design

Computational tools are becoming indispensable in modern drug discovery and development. In the context of this compound, molecular docking and other computational methods are being used to understand its interaction with biological targets. researchgate.net For example, molecular docking studies have been performed to elucidate the binding of its derivatives to the active site of human acetylcholinesterase. researchgate.net

Future research will likely leverage more advanced computational approaches, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies. These methods can provide deeper insights into the compound's mechanism of action, help predict the biological activity of novel derivatives, and guide the rational design of more potent and specific molecules for therapeutic and agricultural applications. acs.org

Development of Novel Synthetic Strategies

The development of efficient and sustainable synthetic methods is crucial for the practical application of this compound and its derivatives. netascientific.com While established synthetic routes exist, researchers are continuously seeking to improve yields, reduce byproducts, and utilize more environmentally friendly reagents and conditions.

Future synthetic efforts may focus on:

Catalytic Methods: Exploring novel catalysts to streamline the synthesis and improve stereoselectivity where applicable.

Flow Chemistry: Implementing continuous flow processes for a safer, more efficient, and scalable production.

Green Chemistry: Utilizing greener solvents and reagents to minimize the environmental impact of the synthesis. researchgate.net

Combinatorial Chemistry: Generating large libraries of derivatives for high-throughput screening against various biological targets.

Clinical Translational Research Prospects

Although much of the current research on this compound is at the preclinical stage, its diverse biological activities suggest potential for future clinical translation. chemimpex.com The journey from a promising compound in the lab to a clinically approved drug is long and arduous, requiring extensive studies on its efficacy, and pharmacokinetics.

Future translational research will need to address these critical aspects. For derivatives showing significant potential, for instance as cholinesterase inhibitors, progression to animal models and eventually human clinical trials will be the ultimate goal. researchgate.net However, it is important to note that no dosage or administration information is currently available, and its safety and adverse effect profiles are yet to be established. fishersci.ienih.gov

Bioremediation Potential and Environmental Fate Studies

The application of this compound in agriculture as a potential herbicide necessitates a thorough understanding of its environmental fate and potential for bioremediation. science.govscience.gov Its impact on soil microbial communities, potential for leaching into groundwater, and persistence in the environment are critical areas for future investigation. researchgate.netresearchgate.net

Research in this area could explore:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound and elucidating the metabolic pathways involved.

Ecotoxicology: Assessing its potential toxicity to non-target organisms, including beneficial insects, aquatic life, and soil microflora. researchgate.net

Remediation Strategies: Developing methods to remove or neutralize the compound from contaminated soil and water, should it prove to be persistent or harmful. science.gov

Interactive Data Table: Research on Herbicidal Activity of this compound

| Target Weed Species | Observed Effect | Reference |

|---|---|---|

| Orobanche crenata | Significant inhibition of seed germination and radicle growth. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Cuscuta campestris | Inhibition of seedling growth. researchgate.net | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloroacetyl-2-benzoxazolinone, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves functionalization of the 2-benzoxazolinone core. A common approach is the acetylation of 6-hydroxy-2-benzoxazolinone using chloroacetyl chloride under anhydrous conditions, followed by purification via recrystallization or column chromatography. Purity validation requires spectroscopic techniques (e.g., -NMR, -NMR) and chromatographic methods (HPLC or GC-MS). Crystallographic data, as demonstrated in analogous benzoxazinone derivatives, can confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To identify carbonyl (C=O) and chloroacetyl (C-Cl) functional groups.

- NMR Spectroscopy : -NMR for proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and -NMR for carbon assignments (e.g., carbonyl carbons at ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray Crystallography : For definitive structural elucidation, as shown in studies of related benzoxazinones .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : The compound exhibits allelopathic activity against parasitic plants like Cuscuta campestris, with phytotoxicity linked to its chloroacetyl moiety. Bioassays involve seed germination inhibition studies at varying concentrations (e.g., 10–100 µM), with IC values calculated using dose-response curves. Comparative studies with analogs (e.g., 6-hydroxy or 6-benzyloxy derivatives) highlight structural-activity relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Utilize Design of Experiments (DoE) to test variables such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (25–80°C), and stoichiometric ratios (chloroacetyl chloride:benzoxazolinone). Response surface methodology (RSM) can model interactions. For example, ’s quinazoline synthesis suggests anhydrous conditions and catalytic bases (e.g., pyridine) enhance acetylation efficiency .

Q. How should researchers address contradictory bioactivity data across different studies?

- Methodological Answer : Conduct meta-analysis to identify variables like assay protocols (e.g., cell lines vs. in planta models) or impurity interference. For instance, discrepancies in IC values may arise from solvent effects (DMSO vs. ethanol). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. whole-organism studies) and reference standardized controls from databases like NIST .

Q. What strategies enable comparative analysis of this compound with structurally similar derivatives?

- Methodological Answer : Create a bioactivity matrix comparing substituent effects (e.g., chloroacetyl vs. methoxy or benzyloxy groups). Use computational tools (e.g., molecular docking) to predict target interactions, complemented by in vitro assays (e.g., kinase inhibition). ’s comparative table for quinazolinones provides a template for such analysis .

Q. What mechanistic insights exist for the phytotoxicity of this compound?

- Methodological Answer : Hypothesize mode of action via reactive oxygen species (ROS) induction or enzyme inhibition (e.g., amylase). Perform transcriptomic or proteomic profiling of treated tissues. Structural analogs with fluorinated or chlorinated aryl groups (e.g., ’s benzothiadiazines) suggest electron-withdrawing groups enhance bioactivity .

Q. How can degradation pathways of this compound be analyzed in environmental matrices?

- Methodological Answer : Use LC-MS/MS to identify metabolites in soil or aqueous systems. Hydrolytic degradation studies (pH 3–9) can track chloroacetyl group cleavage. Reference ’s waste-handling protocols to mitigate environmental contamination .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer : Apply density functional theory (DFT) to optimize geometry and molecular dynamics (MD) simulations to study protein-ligand binding. Validate with in vitro assays (e.g., fluorescence quenching). Ensure alignment with standards for chemical documentation, as emphasized in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.